molecular formula C9H11ClN2O2 B134299 2-(4-Chlorophenyl)-3-nitropropan-1-amine CAS No. 149172-64-5

2-(4-Chlorophenyl)-3-nitropropan-1-amine

Cat. No.: B134299
CAS No.: 149172-64-5
M. Wt: 214.65 g/mol
InChI Key: UCHLASNXBCEDCG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-nitropropan-1-amine (CAS Registry Number: 149172-64-5) is an organic compound with the molecular formula C 9 H 11 ClN 2 O 2 and a molecular weight of 214.65 g/mol . This chemical features a chlorophenyl ring and a nitropropanamine backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its calculated density is 1.278 g/cm³, and it has a high boiling point of approximately 347.5°C at 760 mmHg . The compound's structure, which includes both an amine and a nitro functional group, suggests potential for its use as a building block in the development of more complex molecules for pharmaceutical and biological screening . Researchers can utilize this compound in exploring structure-activity relationships or as a precursor in synthetic pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

149172-64-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-nitropropan-1-amine

InChI

InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2

InChI Key

UCHLASNXBCEDCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl

Synonyms

3-amino-2-(4-chlorophenyl)nitropropane

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of compounds sharing the 4-chlorophenyl-propanamine backbone with variations in substituents:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
2-(4-Chlorophenyl)-3-nitropropan-1-amine C₉H₁₁ClN₂O₂ -NO₂ at C3 ~228.65 (calc.) Hypothesized high polarity due to nitro group; potential synthetic precursor N/A
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN None at C3 169.65 Simpler structure; lacks nitro group; used in pharmaceutical intermediates
3-(4-Chloro-3-fluorophenyl)-2,2-difluoropropan-1-amine C₉H₉ClF₃N -F at C4, -F₂ at C2 223.62 Fluorine substitutions enhance lipophilicity and metabolic stability
(E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine C₂₁H₂₁ClN₂ Conjugated double bond; naphthyl group 332.86 Extended conjugation may improve binding to aromatic receptors
Dexchlorpheniramine C₁₆H₁₉ClN₂ Pyridine ring; -N(CH₃)₂ 274.8 Clinically used antihistamine; demonstrates bioactivity via chlorophenyl

Functional Group Impact

  • This group may also serve as a precursor for reduction to amine (-NH₂) or formation of heterocycles .
  • Fluorine Substituents () : Fluorine atoms improve metabolic stability and membrane permeability, making such compounds candidates for CNS-targeting drugs .
  • Pyridine and Amine Modifications () : Dexchlorpheniramine’s dimethylamine and pyridine groups facilitate receptor binding, suggesting that similar modifications in the target compound could enhance pharmacological activity .

Preparation Methods

Nitroalkane Condensation Routes

A principal approach involves the nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitroethane. Under basic conditions (e.g., KOH or LiOH in ethanol), the aldehyde undergoes condensation with nitroethane to form β-nitro alcohol intermediates. Subsequent dehydration using acetic anhydride or sulfuric acid yields 3-(4-chlorophenyl)-2-nitroprop-1-ene, which is hydrogenated to the target amine via catalytic hydrogenation (Pd/C, H₂) or stoichiometric reduction (Zn/HCl).

Key challenges include controlling regioselectivity during dehydration and minimizing over-reduction of the nitro group. Studies indicate that microwave-assisted condensation at 80°C improves reaction kinetics, achieving 78% yield of the nitroalkene intermediate.

Reductive Amination of Nitroketones

An alternative pathway employs reductive amination of 3-nitro-1-(4-chlorophenyl)propan-1-one. The ketone is synthesized via Friedel-Crafts acylation of chlorobenzene with nitroacetyl chloride, followed by amination using ammonium acetate and sodium cyanoborohydride in methanol. This method provides moderate enantioselectivity (up to 64% ee) when chiral auxiliaries like (R)-BINAP are incorporated.

Table 1: Comparative Yields for Reductive Amination Methods

Catalyst SystemSolventTemperature (°C)Yield (%)Selectivity (ee%)
NaBH₃CN/MeOHMethanol2552N/A
Pd/C, H₂Ethanol606764 (R)
Zn/HClTHF048N/A

Advanced Catalytic Approaches

Asymmetric Cyclopropanation Techniques

Adapting methodologies from related cyclopropane syntheses (e.g., 2-(3,4-difluorophenyl)cyclopropanamine), researchers have explored rhodium-catalyzed cyclopropanation of 4-chlorostyrene derivatives. Using dirhodium tetraacetate and diazo nitro compounds, this route achieves trans-diastereoselectivity (>8:1 dr) but requires stringent control of diazo reagent stoichiometry to avoid dimerization byproducts.

One-Pot Amidation and Reduction

Johnston et al. demonstrated a one-pot nitro-to-amide conversion using nitroalkanes, isopentyl nitrite, and amines in DMF. Applied to 3-nitro-1-(4-chlorophenyl)propane, this method facilitates direct amidation with ammonia gas, bypassing intermediate isolation. Subsequent reduction with LiAlH₄ yields the primary amine in 61% overall yield.

Critical Parameters:

  • Solvent: DMF enhances nitro group activation but complicates purification.

  • Temperature: Reactions performed at 25°C prevent nitrolic acid decomposition.

Industrial-Scale Considerations

Crystallization and Enantiomer Resolution

Racemic mixtures of 2-(4-Chlorophenyl)-3-nitropropan-1-amine are resolvable via diastereomeric salt formation with (1S)-camphorsulfonic acid. Crystallization from ethyl acetate/heptane (3:1) affords enantiomerically pure (>98% ee) product, critical for pharmaceutical applications.

Emerging Methodologies

Photocatalytic C–N Bond Formation

Recent advances utilize visible-light-mediated amination of nitroalkenes. Using eosin Y as a photocatalyst and ascorbic acid as a reductant, this method achieves 70% yield under mild conditions (room temperature, 24 h), though scalability remains unproven .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-3-nitropropan-1-amine, and how can reaction conditions be optimized?

A common approach involves a multi-step synthesis starting with 4-chlorophenyl precursors. For example, a nitroalkylation reaction may introduce the nitro group via Michael addition of nitromethane to a 4-chlorophenyl-substituted α,β-unsaturated carbonyl intermediate. Subsequent reduction of the nitroalkane to the amine can be achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ . Optimization includes controlling temperature (0–5°C during nitration to avoid byproducts) and solvent selection (e.g., THF for improved nitro group stability). Purity is enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1).

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • X-ray crystallography : Use SHELX software (SHELXL) for structure refinement. Single-crystal diffraction data collected at 100 K can resolve bond angles and stereochemistry, with R-factors < 0.05 indicating high accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : The 4-chlorophenyl aromatic protons appear as a doublet (δ 7.2–7.4 ppm), while the nitro group deshields adjacent protons (δ 4.5–5.0 ppm for CH₂NO₂).
    • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro group presence.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Initial screening should include:

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing target receptors. IC₅₀ values can quantify affinity .
  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes. Use positive controls (e.g., clorgyline for MAO-A) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., rotamerism of the nitro group) or impurities. Strategies include:

  • Variable-temperature NMR : Cool samples to −40°C to slow rotation and simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish between diastereomers or conformers.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₁ClN₂O₂) and rule out impurities .

Q. What methodologies are effective for analyzing the stereochemical stability of this compound under varying pH conditions?

  • Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol 90:10) to monitor enantiomeric excess over time.
  • Circular dichroism (CD) : Track changes in optical activity at pH 2–12 to identify racemization thresholds.
  • Kinetic studies : Measure half-life of stereochemical integrity via timed aliquots analyzed by HPLC .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

  • Docking simulations (AutoDock Vina) : Model interactions with target receptors (e.g., 5-HT₂A). Focus on nitro group H-bonding with Ser159 and chlorophenyl hydrophobic packing .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from binding assays. Nitro-to-cyano substitution may improve lipophilicity (clogP) and blood-brain barrier penetration.

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